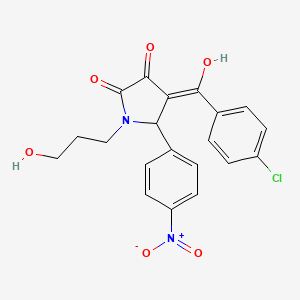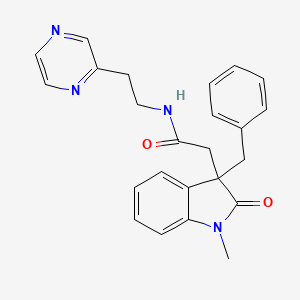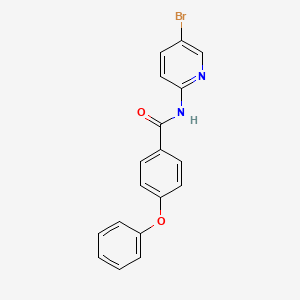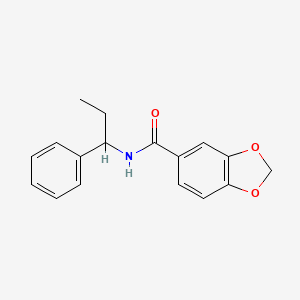![molecular formula C11H9F3N2S2 B5376897 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole has a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, it has also been shown to have antioxidant properties. Additionally, it has been shown to have a neuroprotective effect, making it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole in lab experiments is its diverse range of biological activities. This makes it a potential candidate for the development of new drugs and treatments for a variety of diseases. Additionally, its relatively simple synthesis method and availability make it an attractive compound for researchers.
One limitation of using 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that this compound has a neuroprotective effect, making it a potential candidate for the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Another area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its potential as a treatment for various types of cancer.
Finally, there is potential for the development of new antibiotics based on the anti-bacterial properties of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole. Further studies are needed to determine its efficacy against various bacterial strains and to develop new treatments for antibiotic-resistant infections.
Conclusion
In conclusion, 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is a compound with a diverse range of biological activities that has potential applications in a variety of scientific research areas. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it an attractive candidate for the development of new drugs and treatments. However, further studies are needed to fully understand its mechanism of action and to determine its potential in various applications.
Synthesemethoden
The synthesis of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is typically achieved through a reaction between 2-methyl-1,3,4-thiadiazole-5-carboxylic acid and 3-(trifluoromethyl)benzyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified through a series of chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-15-16-10(18-7)17-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSZSKECIUBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)

![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)


![ethyl 3-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5376855.png)
![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)

![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)
